molecular formula C19H18N4O B607989 Huhs015

Huhs015

Katalognummer: B607989
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: IQOKQFQFGHZHJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat ein erhebliches Potenzial gezeigt, das Wachstum von humanen hormonunabhängigen Prostatakrebszellen, insbesondere DU145-Zellen, zu hemmen .

Herstellungsmethoden

Die Synthese von HUHS015 beinhaltet eine Reihe von chemischen Reaktionen, ausgehend von leicht verfügbaren Ausgangsmaterialien. . Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu verbessern .

Vorbereitungsmethoden

The synthesis of HUHS015 involves a series of chemical reactions starting from readily available starting materials. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Analyse Chemischer Reaktionen

HUHS015 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung eines hydroxylierten Derivats führen, während die Reduktion ein dehydroxyliertes Produkt liefern kann .

Wissenschaftliche Forschungsanwendungen

Efficacy in Preclinical Models

Research has demonstrated that HUHS015 exhibits significant anti-cancer activity against prostate cancer cell lines, particularly DU145. The compound has shown:

  • In vitro Activity :
    • Half maximal inhibitory concentration (IC50) values of 2.2 μM against DU145 cells.
  • In vivo Activity :
    • In mouse xenograft models, administration of this compound at a dosage of 32 mg/kg resulted in notable tumor growth suppression.

Table 1: Summary of this compound Efficacy

ParameterValue
IC50 (in vitro)2.2 μM
Dosage (in vivo)32 mg/kg
Tumor Growth SuppressionSignificant

Challenges and Improvements

Despite its promising efficacy, this compound faces challenges regarding its bioavailability due to poor solubility. Research has indicated that insoluble material remains at the injection site after administration. To address this issue, various salts of this compound have been synthesized, with the sodium salt demonstrating improved solubility and pharmacokinetic parameters.

Table 2: Pharmacokinetic Comparison

CompoundAUC0-24 (μg- h/ml)Solubility Improvement
This compoundLowOriginal formulation
Sodium Salt of this compoundIncreased by 8-foldEnhanced solubility

Case Studies

  • Prostate Cancer Treatment : A study highlighted the use of this compound in combination with other therapeutic agents to enhance its efficacy against prostate cancer. The results indicated that while this compound alone showed significant tumor suppression, its combination with other inhibitors led to synergistic effects.
  • Pharmacokinetic Studies : A recent investigation into the pharmacokinetics of both this compound and its sodium salt revealed that the latter significantly improved bioavailability and reduced side effects associated with poor solubility.

Biologische Aktivität

HUHS015 is a small molecule identified for its potential therapeutic applications, particularly in the context of cancer treatment and apoptosis induction. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, pharmacokinetics, and potential clinical implications.

This compound has been shown to specifically activate caspase-2-mediated apoptosis . Caspase-2 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis. Research indicates that this compound acts independently of the PIDDosome, a multi-protein complex that typically activates caspase-2 in response to cellular stress. Instead, this compound directly targets the interdomain linker of caspase-2, enhancing its activity and facilitating apoptosis through the mitochondrial pathway via the pro-apoptotic protein BID .

Key Findings:

  • Caspase Activation : this compound activates caspase-2 by engaging its interdomain linker, distinguishing it from mouse caspase-2 due to two critical residue differences .
  • Role of BID : BID is cleaved by activated caspase-2, which subsequently triggers mitochondrial events leading to cell death .

Efficacy in Cancer Models

This compound has demonstrated significant anti-cancer activity in various studies. It was initially characterized as a PCA-1 inhibitor with an IC50 value of 0.67 μM , effectively suppressing the growth of prostate cancer cells (DU145) both in vitro and in vivo . In xenograft models, this compound exhibited a notable reduction in tumor burden when administered at a dose of 32 mg/kg .

Summary of In Vitro and In Vivo Studies:

Study TypeCell LineIC50 (μM)Dose (mg/kg)Results
In VitroDU1450.67N/ASignificant growth inhibition
In VivoDU1452.232Reduced tumor burden

Pharmacokinetics

One significant limitation observed with this compound is its poor solubility , which affects its bioavailability and therapeutic efficacy. To address this issue, researchers synthesized several salts of this compound, identifying the sodium salt as particularly effective for in vivo studies.

Pharmacokinetic Improvements:

  • Sodium Salt Formulation : The sodium salt improved solubility and bioavailability significantly compared to the original compound.
  • Administration Routes : Various routes were tested (subcutaneous, intraperitoneal, intravenous), with intraperitoneal administration showing the highest serum concentrations and bioavailability .

Key Pharmacokinetic Data:

Administration RouteAUC0-24 (μg·h/ml)Cmax (μg/ml)
Subcutaneous11.920.4
Intraperitoneal18.631.7
Oral1.3N/A

Case Studies and Clinical Implications

While this compound has shown promise in preclinical models, it has not yet undergone clinical trials. The ongoing research aims to further elucidate its mechanisms and optimize formulations for better efficacy and safety profiles.

Potential Applications:

  • Cancer Treatment : Given its ability to induce apoptosis through caspase-2 activation, this compound could be developed as a novel therapeutic agent for cancers resistant to conventional treatments.
  • Neurodevelopmental Disorders : The specificity of this compound for human caspase-2 suggests potential applications beyond oncology, possibly in neurodevelopmental disorders where caspase-2 plays a role .

Eigenschaften

IUPAC Name

4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOKQFQFGHZHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does HUHS015 interact with its target and what are the downstream effects?

A: this compound targets Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3) [, ]. While the exact mechanism of action is still being investigated, research suggests that this compound acts as an inhibitor of PCA-1/ALKBH3 [, ]. This inhibition has been linked to the suppression of DU145 prostate cancer cell proliferation both in vitro and in vivo [, ]. Interestingly, a later study revealed that this compound can also directly activate caspase-2, an initiator caspase involved in apoptosis, independent of its interaction with PCA-1/ALKBH3 []. This activation requires the Bcl2 family protein BID and ultimately leads to apoptosis through the mitochondrial pathway [].

Q2: What challenges were encountered with the initial formulation of this compound and how were they addressed?

A: Initial studies with this compound (compound 1 in the research) revealed limitations in its potency, likely due to poor solubility. This was observed as insoluble material remaining at the injection site after subcutaneous administration []. To address this, researchers synthesized various salts of this compound and identified the sodium salt (compound 2 in the research) as having improved solubility []. This modification led to significant improvements in pharmacokinetic parameters, including an 8-fold increase in the area under the curve (AUC)0-24 after subcutaneous administration compared to the original compound [].

Q3: Has the structure-activity relationship (SAR) of this compound been investigated, and if so, what are the key findings?

A: Yes, extensive SAR studies have been conducted on this compound, particularly focusing on its ability to activate caspase-2 []. These studies identified a derivative with a significantly enhanced potency of ~60 nmol/L in activating caspase-2-mediated apoptosis []. Research revealed that this compound and its derivatives act as agonists, directly targeting the interdomain linker in caspase-2, representing a novel mode of initiator caspase activation []. This interaction is highly specific, with the identified agonists showing selectivity for human caspase-2 over mouse caspase-2 due to two crucial amino acid differences in the linker region [].

Q4: What are the potential advantages of this compound compared to existing treatments for prostate cancer?

A: While this compound is still in preclinical stages of development, research suggests potential advantages over existing therapies. In xenograft models using DU145 prostate cancer cells, this compound sodium salt demonstrated superior in vivo inhibitory activity compared to the clinically used drug docetaxel at similar doses []. Furthermore, this compound has shown efficacy in preclinical models of androgen-independent prostate cancer, which is particularly challenging to treat clinically []. Further research is necessary to fully elucidate its therapeutic potential and to determine if these preclinical findings translate to clinical benefits in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.